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Compound of Interest

Compound Name: 6-Hydroxy-5-iodonicotinic acid

CAS No.: 365413-19-0

Cat. No.: B1321959

Get Quote

Disclaimer: Direct experimental data on the use of 6-Hydroxy-5-iodonicotinic acid as a

molecular probe is not readily available in the current scientific literature. The following

application notes and protocols are based on structurally and functionally related nicotinic acid

derivatives that have been investigated as enzyme inhibitors and molecular probes. These

examples are provided to guide researchers on the potential applications and methodologies

that could be adapted for 6-Hydroxy-5-iodonicotinic acid or its analogs.

Introduction
Nicotinic acid (niacin, vitamin B3) and its derivatives are a class of pyridinecarboxylic acids that

play crucial roles in various biological processes.[1] Their structural versatility allows for

modifications that can transform them into potent and selective inhibitors of various enzymes,

making them valuable tools as molecular probes for studying enzyme function and for drug

development.[1][2] The core pyridine ring and the carboxylic acid group can be functionalized

to modulate their biological activity, selectivity, and pharmacokinetic properties.[3] While

information on 6-Hydroxy-5-iodonicotinic acid is sparse, its structural similarity to other

biologically active nicotinic acid derivatives suggests its potential as a molecular probe,
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possibly as an enzyme inhibitor. The iodine atom, in particular, could serve as a useful feature

for X-ray crystallography studies or as a reactive handle for further chemical modifications.[4][5]

Applications
Nicotinic acid derivatives have been successfully employed as molecular probes to investigate

the function and inhibition of several enzyme classes.

Inhibition of Carbohydrate-Metabolizing Enzymes
Certain nicotinic acid derivatives have been identified as inhibitors of α-amylase and α-

glucosidase, enzymes critical for carbohydrate digestion and glucose metabolism. This makes

them valuable probes for studying metabolic disorders like type 2 diabetes.[2][6]

Mechanism of Action: Some derivatives act as noncompetitive inhibitors, binding to a site

other than the enzyme's active site, which can offer advantages in regulating enzyme

function compared to competitive inhibitors.[2]

Modulation of Cytochrome P450 Enzymes
Nicotinic acid and its amide form, nicotinamide, have been shown to inhibit various cytochrome

P450 (CYP) enzymes, such as CYP2D6, CYP3A4, and CYP2E1.[7][8] These enzymes are

central to the metabolism of a vast array of xenobiotics, including drugs.

Mechanism of Action: Inhibition often occurs through the coordination of the pyridine nitrogen

atom with the heme iron in the enzyme's active site.[7]

Probing Kinase Signaling Pathways
Novel synthesized nicotinic acid-based compounds have demonstrated potent and selective

inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key

enzyme in angiogenesis.[9]

Mechanism of Action: These derivatives can act as cytotoxic agents and induce apoptosis in

cancer cell lines by inhibiting VEGFR-2 phosphorylation.[9]
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The following table summarizes the inhibitory activities of various nicotinic acid derivatives

against different enzyme targets.
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Compound Class Target Enzyme

Inhibitory
Concentration
(IC50) /
Dissociation
Constant (Kd) /
Inhibition Constant
(Ki)

Reference

Nicotinic acid 6-

pyridine (thio)ether

derivatives

α-amylase

IC50: 20.5 µM and

58.1 µM for specific

compounds

[6]

Nicotinic acid 6-

pyridine (thio)ether

derivatives

α-glucosidase

IC50: 26.4 µM and

32.9 µM for specific

compounds

[6]

Nicotinic acid CYP2D6 Ki = 3.8 +/- 0.3 mM [7]

Nicotinamide CYP2D6 Ki = 19 +/- 4 mM [7]

Nicotinamide CYP3A4 Ki = 13 +/- 3 mM [7]

Nicotinamide CYP2E1 Ki = 13 +/- 8 mM [7]

Novel nicotinic acid

derivative (Compound

5c)

VEGFR-2 IC50 = 0.068 µM [9]

6-Hydroxynicotinic

acid (6-HNA)

6-Hydroxynicotinic

acid 3-

monooxygenase

(NicC) H47Q variant

KM = 2 ± 1 μM; Ki

(substrate inhibition) =

0.28 ± 0.07 mM

[10]

6-Methylnicotinic acid

(6-MNA)

6-Hydroxynicotinic

acid 3-

monooxygenase

(NicC) H47Q variant

Kd = 2.9 ± 0.1 mM [10]

6-Hydroxynicotinic

acid (6-HNA)

6-Hydroxynicotinic

acid 3-

monooxygenase

(NicC) H47Q variant

Kd = 1.1 ± 0.1 mM [10]
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Acylhydrazone of

nicotinic acid

(Compound 13)

Staphylococcus

aureus ATCC 43300

(MRSA)

MIC = 7.81 µg/mL [11]

Acylhydrazone of

nicotinic acid

(Compound 13)

Staphylococcus

epidermidis ATCC

12228

MIC = 1.95 µg/mL [11]

Experimental Protocols
Protocol 1: In Vitro α-Amylase Inhibition Assay
This protocol is adapted from studies on nicotinic acid derivatives as α-amylase inhibitors.[2][6]

Materials:

Porcine pancreatic α-amylase

Starch solution (1% w/v) in a suitable buffer (e.g., 20 mM sodium phosphate buffer, pH 6.9

with 6.7 mM NaCl)

3,5-Dinitrosalicylic acid (DNSA) reagent

Test compounds (nicotinic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

Acarbose (positive control)

96-well microplate

Microplate reader

Procedure:

Prepare a series of dilutions of the test compounds and acarbose in the buffer.

In a 96-well plate, add 50 µL of the α-amylase solution to each well.

Add 50 µL of the test compound dilution (or acarbose or buffer for control) to the respective

wells.
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Pre-incubate the plate at 37°C for 10 minutes.

Initiate the reaction by adding 50 µL of the starch solution to each well.

Incubate the plate at 37°C for 15 minutes.

Stop the reaction by adding 100 µL of the DNSA reagent to each well.

Heat the plate in a boiling water bath for 5 minutes.

Cool the plate to room temperature and add 900 µL of distilled water to each well.

Measure the absorbance at 540 nm using a microplate reader.

Calculate the percentage of inhibition using the following formula: % Inhibition =

[(Abs_control - Abs_sample) / Abs_control] * 100

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor

concentration.

Protocol 2: Cytochrome P450 Inhibition Assay
This protocol provides a general framework for assessing the inhibition of CYP enzymes by

nicotinic acid derivatives.[7]

Materials:

Human liver microsomes or recombinant CYP enzymes

CYP-specific substrate and its corresponding metabolite standard

NADPH regenerating system

Test compounds (nicotinic acid derivatives)

Known CYP inhibitor (positive control)

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
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Quenching solution (e.g., acetonitrile with an internal standard)

LC-MS/MS system

Procedure:

Prepare a series of dilutions of the test compounds and the positive control.

In a microcentrifuge tube, combine the human liver microsomes (or recombinant CYP

enzyme), the test compound dilution, and the incubation buffer.

Pre-incubate the mixture at 37°C for 5 minutes.

Initiate the reaction by adding the CYP-specific substrate and the NADPH regenerating

system.

Incubate at 37°C for a specific time (e.g., 10-30 minutes).

Stop the reaction by adding the quenching solution.

Centrifuge the samples to pellet the protein.

Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

Quantify the formation of the metabolite using a validated LC-MS/MS method.

Calculate the percentage of inhibition and determine the IC50 or Ki value.

Visualizations
Below are diagrams illustrating a potential signaling pathway involving a nicotinic acid

derivative and a general experimental workflow for enzyme inhibition screening.
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Caption: Inhibition of the VEGFR-2 signaling pathway by a nicotinic acid derivative.
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Caption: General experimental workflow for enzyme inhibition screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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